N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. The molecular formula of this compound is , and it has a molecular weight of approximately 425.5 g/mol. Its structure features a pyridazine ring, a sulfonamide group, and an ethoxy-substituted phenyl moiety, contributing to its unique chemical properties and biological activities.
This compound can be sourced from chemical libraries and research institutions focusing on drug discovery and development. It is classified under sulfonamides, which are a well-known group of compounds in medicinal chemistry. Sulfonamides are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic or heterocyclic structure.
The synthesis of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide involves several steps, typically employing techniques such as:
Each step requires careful control of reaction conditions to ensure high yield and purity of the final product.
The molecular structure of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide can be described using various structural representations:
CCOc1ccc(cc1)c1ccc(nn1)OCCNC(CCCc1ccccc1)=O
DHLPKPCGFWZFOW-UHFFFAOYSA-N
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide is not fully elucidated but is believed to involve:
Further biochemical assays are necessary to clarify its precise mechanism and therapeutic potential.
The physical and chemical properties of N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide include:
Property | Value |
---|---|
Molecular Weight | 425.5 g/mol |
Molecular Formula | C24H27N3O3S |
LogP | 4.4509 |
LogD | 4.4508 |
Polar Surface Area | 60.193 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
These properties indicate that the compound is relatively lipophilic, which may influence its absorption and distribution in biological systems.
N-(2-((6-(4-ethoxyphenyl)pyridazin-3-yl)oxy)ethyl)-4-iodobenzenesulfonamide has potential applications in various scientific fields:
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3